molecular formula C9H13N3O6 B13420104 5-Hydroxycytidine CAS No. 39638-73-8

5-Hydroxycytidine

Cat. No.: B13420104
CAS No.: 39638-73-8
M. Wt: 259.22 g/mol
InChI Key: MPPUDRFYDKDPBN-UAKXSSHOSA-N
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Description

5-Hydroxycytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxyl group at the 5th position of the cytosine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytidine typically involves the oxidation of cytidine. One common method includes the use of 5-hydroxyuracil as a starting material, which undergoes a three-step enzymatic process to yield this compound . The reaction conditions often involve the use of formic acid and acetonitrile as solvents, with oxalic acid as a reducing agent to prevent further oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned enzymatic processes. Optimization of reaction conditions and purification techniques would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxycytidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized under certain conditions.

    Reduction: The compound can be reduced to its corresponding glycols.

    Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Oxalic acid as a reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products:

Scientific Research Applications

5-Hydroxycytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxycytidine, particularly in its role as the active metabolite of molnupiravir, involves its incorporation into the viral RNA. The compound targets the RNA-dependent RNA polymerase enzyme, causing it to make errors during the replication process .

Comparison with Similar Compounds

Properties

CAS No.

39638-73-8

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one

InChI

InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1

InChI Key

MPPUDRFYDKDPBN-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O

Origin of Product

United States

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